molecular formula C12H22N6O2 B2873250 [1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ CAS No. 1710674-46-6

[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+

Cat. No. B2873250
CAS RN: 1710674-46-6
M. Wt: 282.348
InChI Key: CLKSQDBSAWMZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ (abbreviated as ATPCA) is a synthetic molecule that has been developed for a variety of scientific research applications. It is a derivative of the piperidine class of compounds, and is composed of a nitrogen-containing heterocyclic ring, an amino group, and a carbamate ester. ATPCA has been used in a variety of research applications, ranging from drug discovery and development to biochemistry and physiology.

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Triazole-based compounds, including those similar in structure to the query chemical, are significant in the development of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) highlights a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, crucial for creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating their potential in medicinal chemistry and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Piperidine-condensed Tricyclic Carbapenems

The stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed with the carbapenem skeleton, showcases the role of such structures in antibacterial activities. Mori, Somada, and Oida (2000) achieved this synthesis, revealing potent in vitro activities against both gram-positive and gram-negative bacteria, indicating their importance in developing new antimicrobial agents (Mori, Somada, & Oida, 2000).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities against tested microorganisms. This research underscores the potential of triazole derivatives in creating new antimicrobial compounds, showcasing the relevance of such chemical structures in addressing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of Enantiopure Piperidine Derivatives

Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor, illustrating the compound's versatility in synthesizing biologically active molecules and potential pharmaceutical applications (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

properties

IUPAC Name

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)14-8-4-6-18(7-5-8)10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H,14,19)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSQDBSAWMZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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